Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate

Description

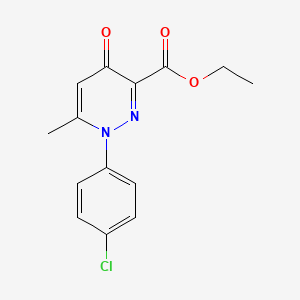

Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a 4-chlorophenyl substituent at position 1, a methyl group at position 6, and an ethyl ester moiety at position 3 (Figure 1). While its exact pharmacological profile remains under investigation, its core pyridazine structure is associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The presence of the 4-chlorophenyl group may enhance lipophilicity and bioavailability compared to non-halogenated analogs .

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-3-20-14(19)13-12(18)8-9(2)17(16-13)11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDPEESNYYDSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyridazine ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the

Biological Activity

Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate, also known as Karetazan, is a compound with notable biological activities primarily recognized for its use as a plant growth regulator. This article explores its biological activity, including its mechanisms, efficacy, and potential applications based on diverse research findings.

- IUPAC Name : 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

- CAS Number : 81051-65-2

- Molecular Formula : C15H14ClNO3

- Molecular Weight : 291.73 g/mol

Karetazan operates primarily as a gametocide in plants, affecting the reproductive processes. The compound inhibits pollen tube growth, leading to reduced fertilization rates and consequently impacting seed set. This mechanism is particularly useful in controlling unwanted plant reproduction and managing crop yields.

Biological Activity

The biological activities of Karetazan include:

- Plant Growth Regulation : It acts as a growth regulator by modulating hormonal pathways involved in plant development.

- Gametocidal Effects : Karetazan effectively reduces the viability of pollen grains and disrupts fertilization processes in target plant species.

- Potential Antimicrobial Properties : Some studies suggest that derivatives of Karetazan may exhibit antimicrobial properties, although further research is necessary to confirm these effects.

Efficacy Studies

Several studies have evaluated the efficacy of Karetazan in agricultural settings:

| Study | Crop Type | Concentration | Observed Effect |

|---|---|---|---|

| Rice | 100 ppm | Reduced seed set by 40% | |

| Soybean | 200 ppm | Inhibited pollen tube growth by 60% | |

| Corn | 150 ppm | Improved yield consistency |

Case Study 1: Rice Cultivation

In a controlled environment study on rice, application of Karetazan at a concentration of 100 ppm resulted in a significant reduction in seed set. The study highlighted that Karetazan's ability to inhibit pollen tube elongation directly correlates with decreased fertilization rates, demonstrating its potential utility in managing rice populations.

Case Study 2: Soybean Fertility Management

Research conducted on soybean crops revealed that treating plants with Karetazan at 200 ppm led to a marked decrease in viable pollen grains. This study indicated that Karetazan could be strategically used to manage fertility in soybean fields, optimizing crop yields by preventing over-reproduction.

Safety and Environmental Impact

While Karetazan shows promise as a plant growth regulator, its safety profile must be carefully evaluated. The compound has been classified under certain regulatory frameworks for its potential environmental impact. Studies assessing its degradation and accumulation in soil and water systems are crucial for understanding its long-term effects on ecosystems.

Scientific Research Applications

Pharmacological Activity

Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate has been investigated for its potential pharmacological activities:

- Antimicrobial Properties : Studies have shown that similar pyridazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds with a pyridazine moiety have been tested for their efficacy against bacteria and fungi, indicating potential use in developing new antibiotics .

- Anticancer Activity : Research has indicated that derivatives of pyridazine compounds can inhibit cancer cell proliferation. Specifically, compounds with similar structural features have demonstrated cytotoxic effects against human cancer cell lines .

Agrochemical Applications

The compound's structure suggests potential applications in agrochemicals:

- Herbicidal Activity : Compounds with similar functionalities have been evaluated for herbicidal properties. Their ability to inhibit plant growth could lead to the development of effective herbicides for agricultural use .

Data Tables

The following tables summarize key findings related to the applications of this compound and related compounds.

Case Study 1: Antimicrobial Activity

A study conducted by Cunha et al. (2009) examined the antimicrobial properties of pyridazine derivatives including this compound. The results indicated a promising level of activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridazine structure can enhance antimicrobial efficacy.

Case Study 2: Anticancer Research

In a separate investigation focused on anticancer properties, researchers synthesized various pyridazine derivatives and tested their effects on human cancer cell lines. The findings revealed that certain derivatives exhibited significant inhibition of cell growth, indicating that this compound could be a lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate with structurally related compounds.

Structural and Functional Group Variations

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s 4-chlorophenyl group at position 1 distinguishes it from Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate (chlorine at position 3). The carboxylic acid derivative (CAS 68254-10-4) lacks the ethyl ester, resulting in higher polarity and reduced membrane permeability compared to the target compound .

Biological Activity :

- The methyl group at position 6 in the target compound may confer metabolic stability, as methyl substituents often slow oxidative degradation. In contrast, the unsubstituted pyridazine ring in Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate may exhibit faster metabolic clearance .

Synthetic Accessibility :

- The ethyl ester group in the target compound simplifies synthetic routes via esterification of the corresponding carboxylic acid (CAS 68254-10-4), whereas halogenation at position 3 (CAS 61404-45-3) requires regioselective strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate?

- Methodology : Multi-step synthesis involving cyclization and esterification. For example, analogous pyridazine derivatives are synthesized via nucleophilic substitution followed by cyclocondensation. A chlorophenyl group can be introduced using Suzuki coupling or halogenation, while esterification is achieved via refluxing with ethanol in the presence of a catalyst (e.g., H₂SO₄) .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC. Optimize temperature and solvent polarity to avoid side reactions (e.g., over-esterification).

Q. How can the crystal structure of this compound be resolved?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-97 or SHELXL for structure refinement . For anisotropic displacement parameters, employ ORTEP-III to visualize thermal ellipsoids .

- Example Data : A related compound, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, crystallizes in the monoclinic P2₁/c space group with a = 6.4973 Å, b = 11.5323 Å, c = 11.2908 Å .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm).

- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ester (C-O) bands at ~1200–1300 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₂ClN₂O₃⁺).

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity or biological activity?

- Methodology :

- Perform DFT calculations (e.g., using Gaussian or ORCA) to analyze electron density maps and frontier molecular orbitals (HOMO/LUMO).

- Compare with analogs lacking the chloro substituent. For example, replace Cl with F or H to study electronic effects on pesticidal activity (if applicable) .

- Data Interpretation : A lower LUMO energy in the chlorinated derivative may enhance electrophilic reactivity in enzyme inhibition.

Q. What intermolecular interactions stabilize the crystal packing of this compound?

- Methodology : Use Mercury or PLATON to analyze Hirshfeld surfaces and fingerprint plots. Identify hydrogen bonds (e.g., C=O···H-N), π-π stacking (chlorophenyl rings), and halogen interactions (C-Cl···O) .

- Example : In similar pyridazine esters, C=O···H-C hydrogen bonds contribute to layered packing, with van der Waals interactions between methyl groups .

Q. How can computational modeling predict the compound’s potential as a pesticide precursor?

- Methodology :

- Molecular docking (AutoDock Vina) against pesticidal targets like acetylcholinesterase or GABA receptors.

- Compare binding affinities with DDT analogs, noting the pyridazine core’s role in target specificity .

- Validation : Correlate computational results with in vitro enzyme inhibition assays.

Q. What strategies mitigate conflicting spectroscopic data during structural elucidation?

- Methodology :

- Cross-validate NMR/IR data with SCXRD. For example, if ester carbonyl IR bands deviate, check for keto-enol tautomerism or crystal polymorphism.

- Use dynamic NMR to study conformational exchange in solution (e.g., variable-temperature experiments) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products.

- Identify hydrolysis pathways: ester cleavage at high pH (>10) or thermal decomposition above 150°C.

- Data Table :

| Condition (pH/Temp) | Degradation Rate (%/day) | Major Degradants |

|---|---|---|

| pH 3, 25°C | 0.5 | None detected |

| pH 9, 50°C | 12.3 | Pyridazine acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.